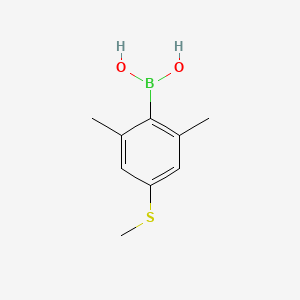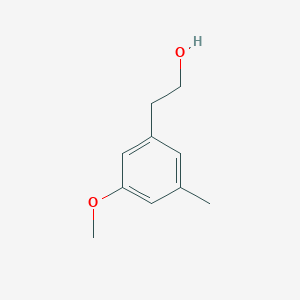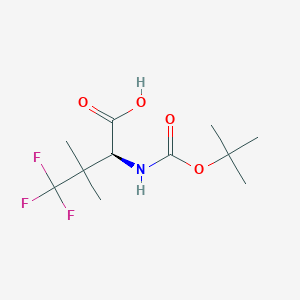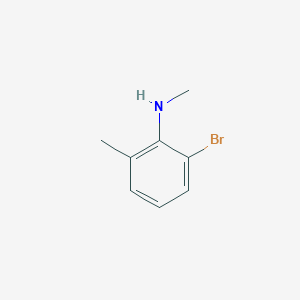
oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is a complex compound that features a platinum center coordinated with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, stabilized by ditetrafluoroborate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands in the presence of oxidanium ions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as acetonitrile or dichloromethane. The reaction mixture is often heated to facilitate the formation of the complex, followed by the addition of ditetrafluoroborate to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of automated reactors to control reaction conditions precisely, ensuring high yield and purity. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the 2,6-dipyridin-2-ylpyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions could produce platinum metal or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Medicine: Explored for its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate involves its interaction with molecular targets such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction can trigger cell death pathways, making it a potential anticancer agent. Additionally, the compound’s ability to generate reactive oxygen species upon light activation contributes to its effectiveness in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Ru(bpy)3]2+: A well-known complex with metal-to-ligand charge-transfer properties.
[Cr(ddpd)2]3+:
Uniqueness
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate is unique due to its combination of platinum with 2,6-dipyridin-2-ylpyridine ligands and oxidanium ions, which imparts distinct electronic and photophysical properties
Eigenschaften
Molekularformel |
C15H14B2F8N3OPt- |
|---|---|
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum;ditetrafluoroborate |
InChI |
InChI=1S/C15H11N3.2BF4.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*2-1(3,4)5;;/h1-11H;;;1H2;/q;2*-1;;/p+1 |
InChI-Schlüssel |
VEKWVTKANYNSJT-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)





![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)

![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
